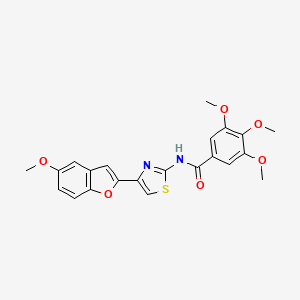

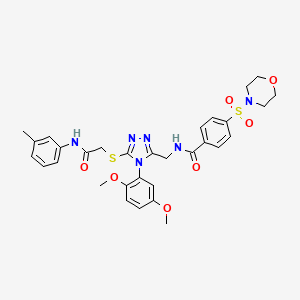

3,4,5-trimethoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

The field of medicinal chemistry extensively explores the synthesis and modification of chemical compounds to discover new therapeutic agents. For example, Owton et al. (1995) demonstrated the synthesis of a compound as an analogue of the osteoarthritis drug rhein, showcasing the process of modifying existing drugs to improve their systemic exposure and potentially reduce side effects (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).

Anticancer and Antimicrobial Research

Compounds with thiazolyl benzamide structures have been evaluated for their anticancer properties. Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of such compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Similarly, Chawla (2016) synthesized thiazole derivatives to test their antimicrobial activity, illustrating the broad-spectrum potential of these compounds in fighting bacterial and fungal infections (Chawla, 2016).

Supramolecular Chemistry and Material Science

Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, highlighting the role of methyl functionality and non-covalent interactions in the development of new materials with potential applications in supramolecular chemistry and materials science (Yadav & Ballabh, 2020).

Antioxidant Research

Investigations into the antioxidant properties of thiazole derivatives, such as the study by Jaishree et al. (2012), contribute to the understanding of how these compounds can be used to combat oxidative stress-related diseases (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Future Directions

The future directions for research on “3,4,5-trimethoxy-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” could involve elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would require extensive experimental work and collaboration among chemists and biologists .

Mechanism of Action

Target of Action

The compound, 3,4,5-trimethoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, contains the Trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety .

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . It surpasses the activity of other derivatives at comparable concentrations . The TMP group has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

Pharmacokinetics

The tmp group is known to be a versatile pharmacophore, indicating that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The TMP group has displayed notable anti-cancer effects by effectively inhibiting various targets . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Action Environment

The tmp group is known to be a versatile pharmacophore, indicating that it may have favorable stability and efficacy in various environments

Biochemical Analysis

Biochemical Properties

The TMP group, which is a part of the 3,4,5-trimethoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide structure, has been found to interact with various enzymes and proteins . It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

The TMP group in 3,4,5-trimethoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has shown to influence cell function . It has demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations . The compound has shown to affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The TMP group in 3,4,5-trimethoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide plays a critical role in its mechanism of action . It fits into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, and any alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .

properties

IUPAC Name |

3,4,5-trimethoxy-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6S/c1-26-14-5-6-16-12(7-14)8-17(30-16)15-11-31-22(23-15)24-21(25)13-9-18(27-2)20(29-4)19(10-13)28-3/h5-11H,1-4H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKQIGJZZICLJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2775930.png)

![5,6-Dimethyl-3-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775938.png)

![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2775942.png)

![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride](/img/structure/B2775943.png)

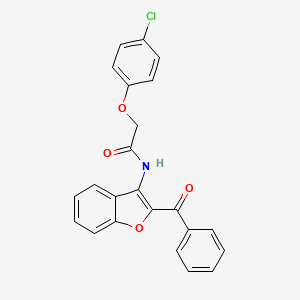

![N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2775944.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2775946.png)

![2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2775948.png)

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)